molecular formula C6H12N2O B13523817 5-Oxa-2,8-diazaspiro[3.5]nonane

5-Oxa-2,8-diazaspiro[3.5]nonane

Katalognummer: B13523817
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: UJHBTCNHHDVZIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-2,8-diazaspiro[3.5]nonane is a heterocyclic compound with the molecular formula C6H12N2O. It is characterized by a spiro structure, which means that two rings share a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .

Wissenschaftliche Forschungsanwendungen

5-Oxa-2,8-diazaspiro[3.5]nonane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific spiro structure, which imparts distinct chemical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .

Eigenschaften

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

5-oxa-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C6H12N2O/c1-2-9-6(3-7-1)4-8-5-6/h7-8H,1-5H2

InChI-Schlüssel

UJHBTCNHHDVZIG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CN1)CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.